molecular formula C14H19ClN2O4 B15224557 Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B15224557
M. Wt: 314.76 g/mol
InChI Key: XDBGAPKWUMJMJC-FXMYHANSSA-N
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Description

Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is a chemical compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and benzyloxycarbonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The temperature and pH are carefully monitored to ensure optimal reaction conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate
  • Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate acetate

Uniqueness

Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C14H19ClN2O4

Molecular Weight

314.76 g/mol

IUPAC Name

methyl (2S,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);1H/t11-,12-;/m0./s1

InChI Key

XDBGAPKWUMJMJC-FXMYHANSSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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